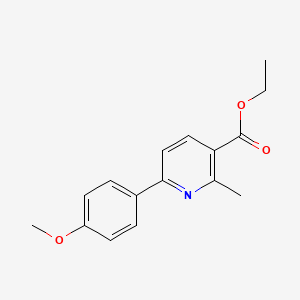

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate

Description

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a 4-methoxyphenyl group at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. Its applications span antimicrobial agents, anticancer drug candidates, and precursors for hydrazide derivatives .

Properties

IUPAC Name |

ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(18)14-9-10-15(17-11(14)2)12-5-7-13(19-3)8-6-12/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJPYBCVSHUWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459543 | |

| Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-63-9 | |

| Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with 2-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst to yield the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural and functional attributes are compared below with analogues differing in substituents, ring systems, and biological activities.

Substituent Variations on the Phenyl Ring

Ethyl 6-(3,4-Dichlorophenyl)-2-Methylpyridine-3-Carboxylate

- Structural Difference : Replaces the 4-methoxyphenyl group with a 3,4-dichlorophenyl moiety.

- Impact : The electron-withdrawing chlorine substituents reduce electron density on the pyridine ring, enhancing electrophilic reactivity. This compound is a precursor to hydrazide derivatives (e.g., 6-(3,4-dichlorophenyl)-2-methylpyridine-3-carbohydrazide), which exhibit enhanced antibacterial activity compared to the methoxy-substituted analogue .

- Applications : Used in synthesizing antibacterial agents targeting Staphylococcus aureus and Escherichia coli.

Ethyl 6-(3,4-Dimethoxyphenyl)-2-Methylpyridine-3-Carboxylate

Core Ring Modifications

Ethyl 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carboxylate

- Structural Difference : Incorporates a dihydropyridine ring with a trifluoromethyl group at the 6-position and an oxo group at the 2-position.

- Impact : The electron-withdrawing trifluoromethyl group and partial saturation of the pyridine ring enhance metabolic stability and membrane permeability. The oxo group facilitates hydrogen bonding in biological targets.

- Applications : Investigated as a calcium channel blocker analogue with prolonged duration of action in hypertension treatment .

Ethyl 6-(2-Mercapto-4-Methyl-1-Phenyl-1H-Imidazol-5-Yl)-4-(4-Methoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxylate (A6)

- Structural Difference : Replaces the pyridine’s 6-phenyl group with a mercapto-imidazole moiety and introduces a dihydropyridine core.

- Impact : The imidazole group enhances binding to breast cancer receptor MCF-7 via sulfur-mediated interactions. The dihydropyridine core improves redox activity, critical for anticancer mechanisms.

- Biological Activity : Exhibits superior binding energy (-9.2 kcal/mol) compared to the parent compound in QSAR studies, correlating with higher anti-breast cancer activity .

Heterocyclic Hybrid Analogues

Ethyl 2-[(2,5-Dimethylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate

- Structural Difference : Replaces the pyridine ring with a thiazole ring and introduces a trifluoromethyl group.

- Impact : The thiazole ring’s sulfur atom increases electronegativity, improving interactions with enzymatic targets. The trifluoromethyl group enhances lipophilicity and bioavailability.

- Applications: Potential use in antimicrobial and antiviral therapies due to enhanced target specificity .

Comparative Data Table

Key Findings

- Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce reactivity, while chloro/trifluoromethyl groups enhance electrophilicity and target binding .

- Ring Saturation : Dihydropyridine derivatives show improved redox properties and metabolic stability compared to fully aromatic pyridines .

- Heterocyclic Hybrids : Thiazole and imidazole hybrids exhibit superior biological activity due to enhanced electronic interactions and target specificity .

Biological Activity

Overview

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group, which enhances its chemical properties and possible interactions within biological systems. Research indicates that it may possess neuroprotective and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

The precise mechanism of action for this compound remains largely uncharacterized. However, similar compounds have demonstrated interactions with various cellular targets, including enzymes and receptors, leading to alterations in cellular processes. These interactions likely influence several biochemical pathways associated with neuroprotection and inflammation reduction.

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

- Neuroprotection : Similar compounds have shown potential in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group, methyl substituent | Potential neuroprotective and anti-inflammatory effects |

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | Hydroxy group instead of methoxy | Antioxidant properties |

| Methyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate | Fluorinated phenyl group | Enhanced reactivity and potential antimicrobial activity |

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Neuroprotective Studies : Research has indicated that compounds with similar structures can protect against oxidative stress in neuronal cells. For instance, derivatives exhibiting antioxidant properties have been shown to reduce neuronal cell death in vitro.

- Anti-inflammatory Research : A study on related pyridine derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a pathway through which this compound may exert anti-inflammatory effects .

Q & A

Q. What are the key synthetic routes for Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a Michael addition reaction between 1-phenyl-3-(4-methoxyphenyl)-prop-2-en-1-one (chalcone derivative) and ethyl acetoacetate under basic conditions. Evidence from X-ray crystallography studies highlights refluxing in methanol with 10% NaOH as the standard protocol, yielding crystalline products suitable for structural analysis . Variations in solvent (e.g., ethanol vs. methanol) or base strength (e.g., KOH vs. NaOH) may alter reaction kinetics and purity. For instance, ethanol evaporation post-reaction facilitates slow crystallization, critical for obtaining high-quality single crystals for diffraction studies .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- X-ray crystallography : Resolves bond lengths, angles, and ring puckering parameters (e.g., cyclohexene sofa conformation with Q = 0.495 Å, Θ = 126.1° ).

- NMR spectroscopy : Identifies methoxyphenyl (δ ~3.8 ppm for OCH₃) and ester carbonyl (δ ~165–170 ppm for COOEt) groups .

- IR spectroscopy : Confirms ester C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=O vs. observed 1.21 Å) must be reconciled using refinement tools like SHELXL .

Q. What structural features differentiate this compound from related pyridine derivatives?

Comparative analysis with analogs (e.g., Ethyl 2-methylpyridine-3-carboxylate) reveals:

- Substitution pattern : The 4-methoxyphenyl group at C6 enhances steric bulk and electronic effects, altering reactivity in nucleophilic substitutions .

- Conformational flexibility : The cyclohexene ring adopts a sofa conformation (vs. planar in simpler analogs), influencing intermolecular interactions like C–H···O hydrogen bonding .

- Dihedral angles : ~74° between aromatic rings vs. <30° in non-methoxylated derivatives, impacting π-π stacking in crystal lattices .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular geometry predictions?

Discrepancies between computational models (e.g., DFT-optimized bond angles) and experimental X-ray data arise from crystal packing forces. For example:

- Cyclohexene puckering : Theoretical models often underestimate ring distortion (Q = 0.495 Å experimentally vs. 0.45 Å computationally), necessitating refinement using Cremer-Pople parameters .

- Hydrogen bonding : C–H···O interactions (2.50–2.65 Å) stabilize the crystal lattice but are absent in gas-phase calculations, requiring multi-molecule simulations .

Q. What methodological approaches optimize pharmacological activity studies for this compound?

- Target identification : Preliminary docking studies suggest interactions with cyclooxygenase (COX) enzymes, similar to NSAIDs . Validate via:

- Metabolic stability : Assess ester hydrolysis rates in liver microsomes to guide prodrug design .

Q. How can structural modifications address synthetic challenges, such as low yields or byproduct formation?

- Catalyst optimization : Replace NaOH with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions (e.g., ester hydrolysis) .

- Protecting groups : Introduce Boc or Fmoc groups at reactive sites (e.g., pyridine nitrogen) during multi-step syntheses .

- Chromatography-free purification : Leverage crystallization-driven protocols (e.g., ethanol/water mixtures) for scalable production .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting spectroscopic data for this compound?

Q. What computational tools are recommended for modeling this compound’s electronic properties?

- DFT with dispersion correction : B3LYP-D3/6-311+G(d,p) accurately predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., methanol polarity) on conformational stability .

Structural and Functional Comparisons

Q. How does the methoxyphenyl substituent influence bioactivity compared to halogenated analogs?

- Electron-donating effects : The methoxy group enhances π-electron density, improving binding to hydrophobic enzyme pockets (e.g., COX-2) vs. electron-withdrawing Cl or NO₂ groups .

- Metabolic pathways : Methoxylation reduces oxidative deactivation compared to hydroxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.